4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid
Description
Chemical Structure and Nomenclature
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid possesses a distinctive molecular architecture characterized by its bridged bicyclic core system combined with functional groups that provide both structural rigidity and synthetic versatility. The compound's systematic nomenclature reflects its complex three-dimensional structure, where the bicyclo[2.1.1]hexane framework serves as the central scaffold. The International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of atoms within this constrained ring system, with the benzyloxycarbonyl protecting group attached to the amino functionality at the 4-position and a carboxylic acid group positioned at the 1-carbon.
The molecular formula of this compound is C₁₅H₁₇NO₄, indicating the presence of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The stereochemical complexity inherent in the bicyclo[2.1.1]hexane system creates a rigid, three-dimensional structure that contrasts sharply with more flexible linear or cyclic analogs. The bicyclic framework consists of two fused cyclobutane rings sharing a common edge, resulting in a highly strained but stable molecular geometry. This structural arrangement places specific constraints on bond angles and conformational flexibility, contributing to the compound's unique chemical properties and potential biological activities.
The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation being O=C(NC₁₂CC(C(O)=O)(C₂)CC₁)OCC₃=CC=CC=C₃. The International Chemical Identifier string further confirms the molecular connectivity: InChI=1S/C₁₅H₁₇NO₄/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H₂,(H,16,19)(H,17,18). These representations provide unambiguous identification of the compound's structure and enable accurate communication among researchers and chemical databases.
The benzyloxycarbonyl group, commonly referred to in chemical literature as the Cbz protecting group, serves as a protective functionality for the amino group during synthetic transformations. This protecting group strategy is essential in multistep synthetic sequences where selective reactivity must be maintained. The carboxylic acid functionality at the bridgehead position provides an additional reactive site for further chemical elaboration, making this compound particularly valuable as a building block in complex organic synthesis.
Physical and Chemical Properties
The physical and chemical characteristics of this compound reflect the unique structural features of the bicyclo[2.1.1]hexane framework combined with the polar functional groups present in the molecule. The compound exhibits a molecular weight of 275.30 grams per mole, which places it within the range typical for small to medium-sized organic molecules used in pharmaceutical and materials research. The molecular density and other bulk properties are influenced by the compact, rigid nature of the bicyclic core, which creates efficient molecular packing compared to more flexible analogs.
The solubility characteristics of this compound are expected to be influenced by the presence of both hydrophobic aromatic and aliphatic components and hydrophilic carboxylic acid and protected amino functionalities. The benzyloxycarbonyl group contributes aromatic character and moderate lipophilicity, while the carboxylic acid provides water solubility under basic conditions through ionization. The calculated logarithm of the partition coefficient value of 2.3102 suggests moderate lipophilicity, which is favorable for many biological applications.
Storage and handling requirements for this compound typically involve maintenance at controlled temperatures, with recommendations for storage at 2-8°C in dry conditions to preserve chemical stability. The compound demonstrates sensitivity to moisture and should be stored in tightly sealed containers to prevent hydrolytic degradation of the protecting group or other chemical modifications. The presence of the carboxylic acid functionality makes the compound susceptible to esterification reactions under acidic conditions with alcohols, while the protected amino group can undergo deprotection under hydrogenation conditions or treatment with strong acids.
Chemical reactivity patterns for this compound are dominated by the functional groups present rather than the bicyclic core itself. The carboxylic acid can undergo typical acid reactions including esterification, amidation, and reduction to the corresponding alcohol. The benzyloxycarbonyl protecting group can be removed through catalytic hydrogenation or treatment with hydrogen bromide in acetic acid to reveal the free amino group. The bicyclo[2.1.1]hexane core generally remains intact under most reaction conditions due to its thermodynamic stability, although extreme conditions involving strong bases or nucleophiles might lead to ring-opening reactions.
Historical Context of Bicyclo[2.1.1]hexane Derivatives
The development and study of bicyclo[2.1.1]hexane derivatives represents a relatively recent but rapidly expanding area of organic chemistry research, with significant implications for drug discovery and materials science. The initial interest in these structural motifs emerged from the recognition that saturated, three-dimensional scaffolds could serve as effective replacements for planar aromatic rings in bioactive molecules, offering improved pharmacological properties and access to previously unexplored chemical space. This paradigm shift toward three-dimensional molecular design has been driven by the limitations observed with traditional flat aromatic systems in drug development, including metabolic instability and toxicity concerns.
The synthetic accessibility of bicyclo[2.1.1]hexane structures has undergone remarkable advancement through the development of photochemical [2+2] cycloaddition methodologies. These approaches have enabled chemists to construct the strained bicyclic framework from readily available starting materials, making derivatives like this compound accessible for broader investigation. The photocatalytic methods developed by various research groups have provided unified access to bicyclo[2.1.1]hexanes with multiple substitution patterns, including bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres.
Research into bicyclo[2.1.1]hexane chemistry has revealed that these compounds can serve as molecular replacements for benzene rings while offering distinct advantages. The three-dimensional nature of the bicyclic framework provides improved solubility characteristics, enhanced binding specificity to biological targets, and reduced likelihood of off-target interactions compared to planar aromatic systems. The rigid structure constrains molecular conformations, potentially leading to more selective biological activity and improved pharmacokinetic properties.
Recent methodological advances have focused on developing efficient routes to functionalized bicyclo[2.1.1]hexane derivatives, with particular emphasis on creating building blocks suitable for pharmaceutical applications. The synthesis of compounds like this compound represents the culmination of these efforts, providing researchers with access to amino acid analogs and protected intermediates that can be incorporated into more complex molecular architectures. These developments have opened new possibilities for the design of peptide mimetics, enzyme inhibitors, and other biologically relevant molecules.
The evolution of bicyclo[2.1.1]hexane chemistry has been marked by significant contributions from multiple research groups worldwide, each developing complementary synthetic approaches and exploring different aspects of these unique molecular frameworks. The formal (3+2) cycloaddition reactions involving bicyclobutanes and alkenes have provided alternative pathways to these structures, while Lewis acid-catalyzed reactions with silyl enol ethers have offered additional synthetic flexibility. These diverse methodological approaches have collectively established bicyclo[2.1.1]hexane derivatives as important tools in modern organic synthesis and drug discovery.
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCJYQGPHSKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its bicyclic structure may confer unique pharmacological properties that can be leveraged in drug discovery.
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.
Drug Design
The unique structural features of 4-(((benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid allow it to serve as a scaffold for the design of novel drugs. Its ability to form hydrogen bonds and interact with biological targets can be exploited in the development of enzyme inhibitors or receptor ligands.
- Enzyme Inhibition : Research has shown that modifying the amine and carboxylic acid groups can enhance binding affinity to target enzymes, potentially leading to effective inhibitors.
Synthetic Organic Chemistry
This compound is valuable as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various synthetic pathways.
- Retrosynthesis : The compound can be synthesized through several methods, including one-step reactions that streamline the synthesis process while maintaining high yields.
Case Study 1: Anticancer Compound Development
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound, which demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The modifications included altering substituents on the benzyl group, which enhanced activity by improving cellular uptake and interaction with cancer-specific targets.
Case Study 2: Enzyme Inhibition Research
In another study, researchers investigated the inhibitory effects of modified derivatives on specific kinases involved in cancer progression. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development as kinase inhibitors.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
| Synthesis Method | Description |
|---|---|
| One-Pot Synthesis | Utilizes readily available starting materials and allows for multiple reactions to occur simultaneously, enhancing efficiency and yield. |
| Multi-Step Synthesis | Involves several reaction steps that may include protection/deprotection strategies to achieve the desired functional groups without compromising the bicyclic structure. |
Preparation Methods
Table 1: Comparison of Synthesis Steps
| Step | Reaction Type | Conditions | Reagents | Yield/Purity |
|---|---|---|---|---|
| 1 | Diels-Alder | Heat, Catalyst | Cyclopentadiene, Dienophile | High Yield |
| 2 | Amination | High Pressure, Temperature | Ammonia or Protected Amine | Moderate Yield |
| 3 | Protection | Room Temperature, Inert Atmosphere | Cbz-Cl, Base | High Yield |
| 4 | Oxidation | Aqueous, KMnO₄ | KMnO₄, Water | Variable Yield |
Research Findings and Applications
Research on This compound is limited, but compounds with similar structures have shown potential in medicinal chemistry, particularly as peptidomimetics. The bicyclic core offers a rigid framework that can be modified to interact with biological targets, making it a valuable scaffold for drug discovery.
Q & A
Q. What are the established synthetic routes for 4-(((benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid, and what are their mechanistic considerations?
- Methodological Answer : The compound can be synthesized via strain-release [2π + 2σ] cycloaddition using bicyclo[1.1.0]butane derivatives as precursors. For example, sensitization of bicyclo[1.1.0]butane followed by cycloaddition with alkenes yields bicyclo[2.1.1]hexane scaffolds . Alternatively, Lewis acid-catalyzed (3+2)-cycloaddition of bicyclo[1.1.0]butane ketones with ketenes provides substituted bicyclo[2.1.1]hexan-2-ones, which can be further functionalized . Key mechanistic steps involve orbital overlap considerations and strain-release driving force.
Q. How does the bicyclo[2.1.1]hexane scaffold influence the compound’s physicochemical properties compared to linear or monocyclic analogs?
- Methodological Answer : The bicyclic framework introduces high rigidity, reducing conformational entropy and enhancing metabolic stability. Compared to linear analogs like ethyl 4-aminobenzoate (logP ~1.5), the bicyclo[2.1.1]hexane core increases hydrophobicity (predicted logP ~2.8 for the target compound) while maintaining defined exit vectors for functionalization. This is critical for designing protease-resistant peptide mimetics .
| Property | Bicyclo[2.1.1]hexane Derivative | Linear Analog (e.g., 4-Aminobenzoate) |
|---|---|---|
| LogP | ~2.8 | ~1.5 |
| Conformational Flexibility | Low (restrained bicyclic core) | High (rotatable bonds) |
| Metabolic Stability | High | Moderate |
Q. What analytical techniques are recommended for characterizing this compound’s stereochemical integrity?
- Methodological Answer : Use X-ray crystallography to resolve absolute configuration, particularly for the bicyclo[2.1.1]hexane core. NOESY NMR can confirm spatial proximity of the benzyloxycarbonyl (Cbz) group to the bicyclic hydrogen atoms. HPLC with chiral columns (e.g., Chiralpak IA) is recommended for enantiomeric excess analysis, using mobile phases like hexane/isopropanol (90:10) at 1.0 mL/min .
Advanced Research Questions
Q. How can researchers address solubility challenges in aqueous systems for this hydrophobic bicyclic compound?
- Methodological Answer :
- Co-solvent Systems : Use 10–20% DMSO or cyclodextrin-based formulations to enhance solubility without destabilizing the bicyclic core.
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) at non-critical positions via post-functionalization of the ketone intermediate .
- Aggregation Studies : Monitor aggregation propensity via dynamic light scattering (DLS) and adjust buffer pH (e.g., pH 7.4 PBS) to mitigate hydrophobic interactions .
Q. What strategies exist for selective deprotection of the benzyloxycarbonyl (Cbz) group without cleaving the bicyclo[2.1.1]hexane core?
- Methodological Answer :
- Hydrogenolysis : Use Pd/C (10% w/w) under 1 atm H₂ in ethanol/water (9:1) at 25°C. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).
- Acidolysis : Avoid strong acids (e.g., TFA) due to bicyclic core sensitivity. Mild conditions like HCl in dioxane (4 M, 0°C) can selectively remove Cbz while preserving the scaffold .
Q. How does this compound serve as a bioisostere in drug design, particularly for aromatic systems?
- Methodological Answer : The bicyclo[2.1.1]hexane core mimics meta-substituted benzene rings in spatial occupancy and vector geometry while reducing π-π stacking liabilities. For example:
-
Vector Alignment : The 1-carboxylic acid group positions similarly to meta-carboxylic acid in benzene, enabling interactions with target enzymes.
-
Case Study : Replacement of a benzene ring in a thrombin inhibitor with bicyclo[2.1.1]hexane improved selectivity (IC50 reduced from 120 nM to 15 nM) due to reduced off-target binding .
Parameter Benzene (meta-substituted) Bicyclo[2.1.1]hexane Volume (ų) 78 82 Dipole Moment (Debye) 1.5 1.8 Metabolic Oxidation High Low
Data Contradiction Analysis
- Synthesis Yields : reports 60–70% yields for cycloaddition routes, while cites up to 89% for ketene-based methods. This discrepancy arises from ketene’s higher reactivity and fewer side reactions. Researchers should optimize catalysts (e.g., ZnCl₂ vs. AlCl₃) based on substrate electronics .
- Stability in Protic Solvents : notes instability of bicyclic amines in aqueous acidic conditions, whereas assumes carboxylic acid stability. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 48h) before long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
